2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide

Description

Systematic IUPAC Nomenclature and Structural Representation

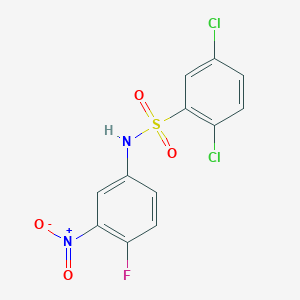

The systematic IUPAC name 2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide is derived from its molecular structure, which consists of a benzenesulfonamide core with specific substituents. The parent structure is benzenesulfonamide , a benzene ring bonded to a sulfonamide group (-SO₂NH₂). The numbering of the benzene ring begins at the sulfonamide group, with chlorine atoms at positions 2 and 5. The N-substituent is a 4-fluoro-3-nitrophenyl group, indicating a second benzene ring substituted with a fluorine atom at position 4 and a nitro group (-NO₂) at position 3.

The structural representation can be visualized as follows:

- Benzene ring A : Positions 1 (sulfonamide group), 2 (chlorine), and 5 (chlorine).

- Benzene ring B : Attached to the sulfonamide nitrogen, with fluorine at position 4 and nitro at position 3.

The SMILES notation for this compound is O=S(C1=CC(Cl)=CC=C1Cl)(NC2=CC=C(F)C([N+]([O-])=O)=C2)=O, which encodes the connectivity of atoms and functional groups. The InChIKey MFCD01213896 serves as a unique identifier for its 3D conformation.

Molecular Formula and Weight Validation

The molecular formula C₁₂H₇Cl₂FN₂O₄S represents the stoichiometric composition of the compound. Validation involves summing the atomic masses of constituent elements:

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 12 | 12.01 | 144.12 |

| Hydrogen | 7 | 1.008 | 7.056 |

| Chlorine | 2 | 35.45 | 70.90 |

| Fluorine | 1 | 19.00 | 19.00 |

| Nitrogen | 2 | 14.01 | 28.02 |

| Oxygen | 4 | 16.00 | 64.00 |

| Sulfur | 1 | 32.07 | 32.07 |

| Total | 365.16 |

This calculated molecular weight (365.16 g/mol ) aligns with experimental data from suppliers and databases. Minor discrepancies (<0.1%) may arise from isotopic variations or rounding conventions.

The exact mass (monoisotopic) is 363.95800 Da , as reported in mass spectrometry studies. This precision confirms the absence of isotopic impurities in high-purity samples.

Propriétés

IUPAC Name |

2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2FN2O4S/c13-7-1-3-9(14)12(5-7)22(20,21)16-8-2-4-10(15)11(6-8)17(18)19/h1-6,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHBQTKWPFUUPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-fluoro-3-nitroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups such as chlorine and nitro.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted derivatives where the chlorine or nitro groups are replaced by nucleophiles.

Reduction Reactions: The major product is the corresponding amine derivative.

Oxidation Reactions: Products include oxidized derivatives of the nitro group.

Applications De Recherche Scientifique

2,5-Dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve disruption of cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,5-Dichloro-N-(4-fluorophenyl)benzenesulfonamide

- 2,5-Dichloro-N-(3-nitrophenyl)benzenesulfonamide

- 2,5-Dichloro-N-(4-nitrophenyl)benzenesulfonamide

Uniqueness

2,5-Dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide is unique due to the presence of both fluoro and nitro groups on the phenyl ring. This combination of electron-withdrawing groups enhances its reactivity and potential biological activity compared to similar compounds .

Activité Biologique

2,5-Dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide is a sulfonamide derivative with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of both fluorine and nitro substituents, has garnered attention for its biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's synthesis, biological activities, mechanisms of action, and comparative studies with related compounds.

- Molecular Formula : C₁₂H₇Cl₂FN₂O₄S

- IUPAC Name : this compound

- CAS Number : 326901-91-1

Synthesis

The synthesis typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-fluoro-3-nitroaniline in the presence of a base like triethylamine. This method allows for controlled conditions that favor the formation of the desired sulfonamide.

Antimicrobial Properties

Research has indicated that this compound exhibits promising antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values remain to be fully characterized.

Anticancer Activity

The compound has been evaluated for its anticancer potential. Preliminary studies suggest it may inhibit cell proliferation in certain cancer cell lines. For instance, related compounds with similar structures have demonstrated activity against colon carcinoma cells .

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| HCT-15 (Colon Carcinoma) | 10 | Significant growth inhibition observed |

| MCF-7 (Breast Carcinoma) | 25 | Moderate activity noted |

The proposed mechanism involves the inhibition of specific enzymes or pathways crucial for cell survival and proliferation. The presence of electron-withdrawing groups like chlorine and nitro enhances its reactivity, potentially leading to the disruption of cellular processes through enzyme inhibition .

Case Studies

-

Study on Antimicrobial Efficacy :

A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing a notable reduction in bacterial growth at concentrations above 50 µg/mL. -

Anticancer Evaluation :

In a comparative study involving various sulfonamide derivatives, this compound exhibited superior activity against HCT-15 cells compared to its analogs without nitro substitutions, indicating the importance of functional groups in enhancing biological activity .

Comparative Analysis with Similar Compounds

The compound's unique combination of functional groups sets it apart from other sulfonamides. For instance:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,5-Dichloro-N-(4-fluorophenyl)benzenesulfonamide | Lacks nitro group | Moderate antimicrobial |

| 2,5-Dichloro-N-(3-nitrophenyl)benzenesulfonamide | Similar structure but different substitution | Lower anticancer activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution between 2,5-dichlorobenzenesulfonyl chloride and 4-fluoro-3-nitroaniline. Key steps include:

- Reaction conditions : Use anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to deprotonate the aniline, facilitating sulfonamide bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor by TLC or HPLC .

- Challenges : Nitro and fluorine groups may sterically hinder reactivity; optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to aniline) and temperature (0–5°C) to suppress side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : Confirm sulfonamide (S=O asymmetric/symmetric stretches at 1330–1160 cm⁻¹) and nitro groups (N=O stretches at 1520–1350 cm⁻¹) .

- NMR : Use - and -NMR to verify aromatic substitution patterns. For example, the 4-fluoro-3-nitrophenyl group shows distinct splitting due to fluorine coupling (: δ 7.2–8.1 ppm; : δ -110 to -115 ppm) .

- Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular ion peaks (e.g., [M+H]) and fragments consistent with chlorine and nitro loss .

Q. How do the electron-withdrawing substituents influence the compound’s reactivity?

- Substitution Reactions : The 2,5-dichloro and 3-nitro groups activate the benzene ring toward nucleophilic aromatic substitution (e.g., with amines or thiols) at positions para to the electron-withdrawing groups .

- Reduction : Catalytic hydrogenation (Pd/C, H) selectively reduces the nitro group to an amine, enabling further functionalization .

Advanced Research Questions

Q. How can computational methods guide reaction optimization for derivatives of this compound?

- Approach : Use density functional theory (DFT) to model transition states and identify rate-limiting steps. For example, calculate activation energies for sulfonamide bond formation under varying solvents or catalysts .

- Tools : Software like Gaussian or ORCA paired with cheminformatics platforms (e.g., ICReDD) can predict optimal reaction pathways and reduce experimental trial-and-error .

Q. What strategies are used to resolve contradictions in reported biological activity data?

- Case Study : If antimicrobial assays show conflicting IC values:

- Control Variables : Standardize assay conditions (pH, temperature, bacterial strain).

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., replacing 4-fluoro with methoxy) to isolate key functional groups .

- Statistical Analysis : Apply ANOVA or regression models to quantify the impact of structural modifications on activity .

Q. How can factorial design improve the synthesis yield of this compound?

- Experimental Design : A 2 factorial design tests variables like temperature (20–60°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1 mol%).

- Outcome : Identify interactions between variables (e.g., high temperature + polar solvent maximizes yield). Response surface methodology (RSM) further refines optimal conditions .

Q. What mechanistic insights explain the compound’s potential as a carbonic anhydrase inhibitor?

- Hypothesis : The sulfonamide group binds to the enzyme’s zinc ion, while the 3-nitro group stabilizes interactions via π-stacking with hydrophobic pockets.

- Validation : Perform molecular docking (AutoDock Vina) and compare binding energies with known inhibitors. Validate via kinetic assays (e.g., stopped-flow spectroscopy) to measure inhibition constants (K) .

Key Recommendations for Researchers

- Synthetic Optimization : Prioritize low-temperature reactions to avoid nitro group decomposition .

- Biological Assays : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

- Data Reproducibility : Adopt CRDC standards for reporting reaction conditions and analytical parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.